molecular formula C16H19N3O3 B14946078 N-cyclohexyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

N-cyclohexyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B14946078
M. Wt: 301.34 g/mol
InChI Key: TYOIIIMUIDDMOJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that belongs to the class of oxadiazoles

Preparation Methods

The synthesis of N-cyclohexyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves the reaction of cyclohexylamine with 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis to enhance the yield and purity of the compound .

Chemical Reactions Analysis

N-cyclohexyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-cyclohexyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds, such as:

  • N-cyclohexyl-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide
  • N-cyclohexyl-3-(4-isobutylphenyl)-1,2,4-oxadiazole-5-carboxamide
  • N-cyclohexyl-3-(5-phenyl-2-furyl)-1,2,4-oxadiazole-5-carboxamide

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

N-cyclohexyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H19N3O3/c1-21-13-9-5-6-11(10-13)14-18-16(22-19-14)15(20)17-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,17,20)

InChI Key

TYOIIIMUIDDMOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C(=O)NC3CCCCC3

Origin of Product

United States

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